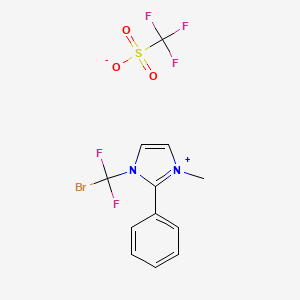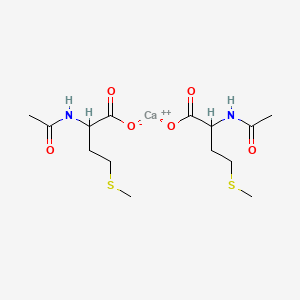
DL-Acetylmethionine calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Acetylmethionine calcium salt is a chemical compound with the molecular formula C7H13NO3S·Ca. It is a derivative of methionine, an essential amino acid, and is used in various scientific and industrial applications. This compound is known for its stability and bioavailability, making it a valuable component in nutritional supplements and other formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Acetylmethionine calcium salt typically involves the acetylation of DL-methionine. The reaction is carried out by reacting DL-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is precipitated as a calcium salt by adding calcium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
DL-Acetylmethionine calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield methionine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine derivatives.
Substitution: Various substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
DL-Acetylmethionine calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating methionine deficiency and related disorders.
Industry: Used in the formulation of nutritional supplements and animal feed to enhance growth and health.
Wirkmechanismus
The mechanism of action of DL-Acetylmethionine calcium salt involves its role as a methionine source. Methionine is an essential amino acid that plays a critical role in protein synthesis, methylation reactions, and the production of other important biomolecules. The acetylation of methionine enhances its stability and bioavailability, allowing for more efficient utilization in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Methionine: The parent compound of DL-Acetylmethionine calcium salt.
N-Acetylmethionine: Another acetylated derivative of methionine.
Methionine Hydroxy Analog Calcium Salt: A similar compound used in animal nutrition.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to other methionine derivatives. This makes it particularly valuable in applications where prolonged stability and efficient absorption are critical.
Eigenschaften
Molekularformel |
C14H24CaN2O6S2 |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
calcium;2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
RSLXYULLPVSFOZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
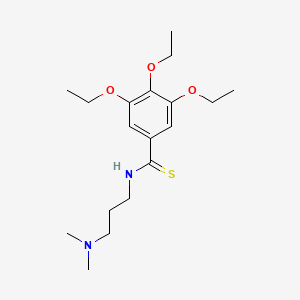
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
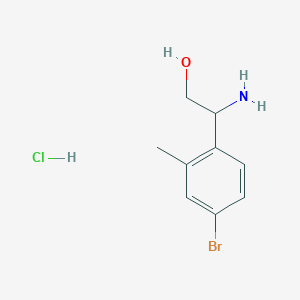
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
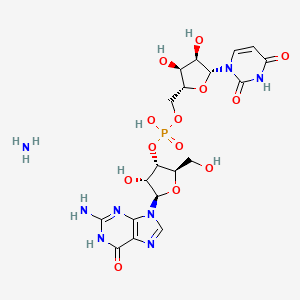
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
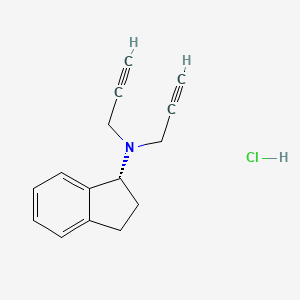
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
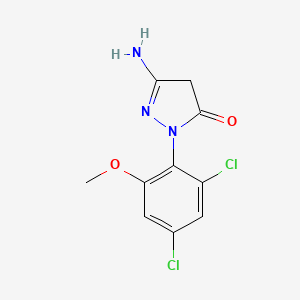
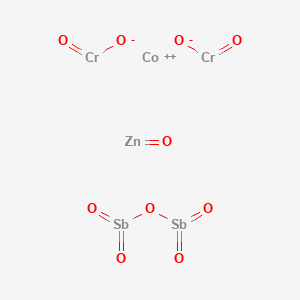
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
